4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester
CAS No.: 2096342-35-5
Cat. No.: VC11690351
Molecular Formula: C17H25BN2O3
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096342-35-5 |
|---|---|
| Molecular Formula | C17H25BN2O3 |
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-11-19-10-9-13(14)15(21)20-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,20,21) |
| Standard InChI Key | IVTFBFCODQCCFC-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC3CCCC3 |
Introduction
Overview of Boronic Acid Pinacol Esters
Boronic acid pinacol esters are organoboron compounds widely used in organic synthesis. They are characterized by the presence of a boronic acid group stabilized by a pinacol moiety (a cyclic diol). These compounds are highly valued for their stability and utility in various chemical reactions, particularly in:
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Suzuki-Miyaura Coupling Reactions: Boronic acid pinacol esters serve as key reagents in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.
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Medicinal Chemistry: They are often used as intermediates in the synthesis of biologically active molecules, including pharmaceuticals.
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Material Science: These compounds contribute to the development of advanced materials due to their unique electronic and structural properties.
Potential Characteristics of "4-(Cyclopentylcarbamoyl)pyridine-3-boronic acid pinacol ester"
While specific data on this compound is unavailable, its structure suggests several key features:
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Pyridine Core: The pyridine ring may contribute to aromaticity and potential coordination with metals, enhancing reactivity.
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Cyclopentylcarbamoyl Group: This functional group likely adds steric bulk and hydrophobic character, potentially influencing solubility and reactivity.
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Boronic Acid Pinacol Ester: The boron center stabilized by pinacol makes it suitable for cross-coupling reactions.
Applications in Research
Given its structural features, this compound could be explored for:
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Pharmaceutical Development: The combination of a pyridine scaffold and boronic ester functionality suggests potential use in drug discovery, particularly as enzyme inhibitors or receptor modulators.
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Catalysis: Its boronic ester group may facilitate catalytic processes involving carbon-carbon bond formation.
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Material Synthesis: The compound could be employed in creating functionalized materials with specific electronic or optical properties.
Challenges and Research Opportunities
The synthesis and application of such compounds often involve challenges such as:
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Synthetic Complexity: Developing efficient methods for its preparation while maintaining high yields and purity.
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Stability: Ensuring that the boronic ester remains stable under various reaction conditions.
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Biological Activity: Investigating its pharmacokinetics and toxicity for potential therapeutic applications.
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